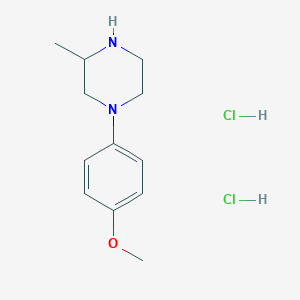

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride

Overview

Description

1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride is a chemical compound with the empirical formula C18H24Cl2N2O . It is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride can be analyzed using various methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) . These methods can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride can be analyzed using various methods such as DFT and TD-DFT . These methods can provide information about the nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .Scientific Research Applications

Synthesis and Characterization

- A study described the synthesis of Methoxypiperamide (MEOP), which is structurally similar to 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride. This compound was synthesized via the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine. The research highlights the capacity of academic labs to quickly respond to and disseminate information about emerging new psychoactive substances (Power et al., 2014).

Pharmacological Properties

- Phenylpiperazine derivatives, closely related to 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride, were investigated for their antidepressant-like properties in various animal models. These compounds showed significant potential in these pharmacological studies (Pytka et al., 2015).

Antimicrobial and Antioxidant Potential

- Research on novel oxime esters, which include derivatives of 1-(4-Methoxyphenyl)-3-methylpiperazine, demonstrated promising antimicrobial and antioxidant activities. This indicates a potential application in developing new antimicrobial and antioxidant agents (Harini et al., 2014).

Anti-Platelet Actions

- A study on a novel cyclooxygenase inhibitor, structurally related to 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride, revealed potent anti-platelet actions. This could have implications for the development of new anti-platelet agents (Dohi et al., 1993).

Anticancer Analogues

- The synthesis of anticancer drug analogues that include 1-(4-Methoxyphenyl)-3-methylpiperazine derivatives was investigated. This research could contribute to the development of new anticancer therapies (Sharma et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to elacestrant , a selective estrogen receptor degrader (SERD), which targets the estrogen receptor (ER) . ER is a protein found inside cells and activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

Elacestrant, a structurally similar compound, binds to estrogen receptor-alpha (erα) and acts as a serd . It blocks the transcriptional activity of the ER and promotes its degradation .

Biochemical Pathways

The binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior .

Pharmacokinetics

Elacestrant, a structurally similar compound, has excellent absorption, improved pharmacokinetics, and enhanced inhibition of er compared with fulvestrant .

Result of Action

Elacestrant, a structurally similar compound, showed anticancer activity both in vitro and in vivo in er+ her2-positive breast cancer models .

properties

IUPAC Name |

1-(4-methoxyphenyl)-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-10-9-14(8-7-13-10)11-3-5-12(15-2)6-4-11;;/h3-6,10,13H,7-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHCJORRSFDOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)

![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)

![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/structure/B3095881.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3095886.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/structure/B3095893.png)

![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)